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molecular formula C12H16ClN B8579871 2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine CAS No. 66162-14-9

2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine

Cat. No. B8579871
M. Wt: 209.71 g/mol
InChI Key: JNKCIXCNBFFNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Dissolve 28 g of 2-(p-chlorobenzylidene)-1-methylpyrrolidine in 250 ml of methanol and hydrogenate the thus-obtained solution with Raney nickel as catalyst. Filter the catalyst from the hydrogenated product and then concentrate the filtrate to obtain 22.7 g of the title compound having a boiling point of 75° at 0.005 millimeters (mm) of Hg (yield: 81% of theory). The picrate (from ethanol) melts at 149°.
Name
2-(p-chlorobenzylidene)-1-methylpyrrolidine
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[C:7]2[CH2:11][CH2:10][CH2:9][N:8]2[CH3:12])=[CH:4][CH:3]=1>CO.[Ni]>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][CH2:9][N:8]2[CH3:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(p-chlorobenzylidene)-1-methylpyrrolidine
Quantity
28 g
Type
reactant
Smiles
ClC1=CC=C(C=C2N(CCC2)C)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst from the hydrogenated product
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2N(CCC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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